5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the carbon atoms in the six-membered ring is replaced by a nitrogen atom .
Molecular Structure Analysis
The compound has a pyrimidine core, which is a six-membered ring with two nitrogen atoms. It also has various substituents, including a diethylaminoethylthio group, a methyl group, and an o-tolyl group .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the substituents present. They can participate in nucleophilic substitution reactions, and their reactivity can be influenced by the electron-donating or electron-withdrawing nature of the substituents .Scientific Research Applications
Synthesis of Polyfunctional Fused Heterocyclic Compounds
The synthesis of polyfunctional fused heterocyclic compounds involves the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid. This process yields compounds with potential applications in medicinal chemistry due to their structural complexity and functional diversity (Hassaneen et al., 2003).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
Research into the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to possess significant anti-inflammatory and analgesic properties. Such compounds could offer new therapeutic options for treating inflammation and pain (Abu‐Hashem et al., 2020).
Regioselective Amination of Condensed Pyrimidines
The study on 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione explores the regioselective amination of condensed pyrimidines, highlighting the synthetic versatility of these compounds in organic synthesis and potential pharmaceutical applications (Gulevskaya et al., 1994).
Nonlinear Optical Properties of Novel Compounds
Investigations into the nonlinear optical properties of novel styryl dyes derived from barbituric acid derivatives, such as 1,3-diethyl-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, have shown promise for these compounds in optical device applications due to their significant two-photon absorption phenomena (Shettigar et al., 2009).
Antibacterial Evaluation of Barbituric Acid Derivatives
The synthesis and characterization of 5,5′-(arylmethylene)bis[1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-diones] have been undertaken to assess their in vitro antibacterial activity. Some compounds demonstrated antibacterial activity surpassing that of the reference drug ampicillin, indicating their potential as new antibacterial agents (Shukla et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Noteworthy derivatives include tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
It’s known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways due to their wide range of biological activity .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activity, suggesting that this compound may have similar effects .
Action Environment
It’s known that the synthesis of this compound involves heating under reflux with meona in buoh , suggesting that the compound’s synthesis and potentially its action may be influenced by temperature and other environmental factors.
Future Directions
Properties
IUPAC Name |
5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-6-26(7-2)12-13-29-19-16-18(24(4)21(28)25(5)20(16)27)22-17(23-19)15-11-9-8-10-14(15)3/h8-11H,6-7,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCGFZIPAUELGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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